

Application Notes and Protocols for the Analysis of Triclocarban-13C6

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Compound of Interest

Compound Name: Triclocarban-13C6

Cat. No.: B15557566

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These application notes provide detailed protocols for the extraction and quantification of Triclocarban (TCC), using **Triclocarban-13C6** (TCC-13C6) as an internal standard, from various environmental and biological matrices. The methods described are intended for use by researchers, scientists, and drug development professionals familiar with analytical laboratory procedures.

Analysis of Triclocarban in Aqueous Samples (River Water, Wastewater)

Application Note:

This method is suitable for the determination of trace levels of Triclocarban in aqueous matrices such as river water and wastewater. The procedure utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove interferences, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Triclocarban-13C6 is used as an internal standard to ensure accurate quantification.^[1] The addition of acetic acid to the mobile phase can enhance sensitivity and selectivity by forming adducts.^[1]

Experimental Protocol:

- Sample Preparation:
 - Filter water samples through a glass fiber filter to remove suspended solids.

- For each sample, measure 100 mL and spike with a known concentration of **Triclocarban-13C6** solution (e.g., 20 ng).[2]
- Adjust the sample pH to < 2 with sulfuric or hydrochloric acid.
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and then 20 mL of reagent water.[3] Ensure a thin layer of water remains on the sorbent.
 - Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 30 mL/min.[3]
 - Washing: After loading, wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of a methanol/water mixture).
 - Drying: Dry the cartridge under a full vacuum for 10 minutes.[3]
 - Elution: Elute the retained analytes with 10 mL of a 1:1 acetone:n-hexane solution, followed by 10 mL of a 1:9 acetone:n-hexane solution.[3]
- Sample Concentration and Analysis:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small volume (e.g., 200 µL) of acetonitrile.[2]
 - Analyze the extract using HPLC-MS/MS.

Workflow for Aqueous Sample Analysis:



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Caption: Workflow for Triclocarban analysis in aqueous samples.

Quantitative Data Summary for Aqueous Samples:

Parameter	Value	Matrix	Reference
Method Detection Limit (MDL)	3 - 50 ng/L	River Water, Wastewater	[1]
Limit of Detection (LOD)	0.040 - 0.58 µg/L	Environmental Water	[4]
Linearity Range	0.2 - 12 µg/L	Environmental Water	[4]
Recovery	70.0 - 103.5%	Environmental Water	[4]

Analysis of Triclocarban in Solid Samples (Soil, Sediment, Biosolids)

Application Note:

This protocol describes a robust method for the extraction and quantification of Triclocarban from solid matrices like soil, sediment, and biosolids. The procedure employs Pressurized Liquid Extraction (PLE) for efficient extraction, followed by sample clean-up and analysis by HPLC-MS/MS.[2][5] The use of **Triclocarban-13C6** as an internal standard is crucial for accurate quantification in these complex matrices.[2][6]

Experimental Protocol:

- Sample Preparation:
 - Air-dry soil and sediment samples and sieve through a 2 mm screen.[2]
 - Oven-dry biosolid samples.
 - Weigh an appropriate amount of the dried sample (e.g., 5 g for soil, 0.2 g for biosolids) and mix with Ottawa sand.[2]
 - Spike the sample with a known amount of **Triclocarban-13C6** (e.g., 20 ng) before extraction.[2]

- Pressurized Liquid Extraction (PLE):
 - Place the sample mixture into a stainless steel extraction cell.[2]
 - Perform the extraction with acetone under the following conditions:[2]
 - Oven Temperature: 100 °C
 - Pressure: 1500 psi
 - Static Time: 5 min
 - Flush Volume: 100%
 - Collect the extract.
- Sample Clean-up and Concentration:
 - Evaporate the extract to dryness under a gentle stream of nitrogen.[2]
 - Resuspend the residue in 200 µL of acetonitrile.[2]
 - The extract can be further cleaned up using SPE if necessary.[7]
- Analysis:
 - Analyze the final extract using HPLC-MS/MS.

Workflow for Solid Sample Analysis:



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Caption: Workflow for Triclocarban analysis in solid samples.

Quantitative Data Summary for Solid Samples:

Parameter	Value	Matrix	Reference
Recovery	> 95%	Soil, Biosolids	[2]
Method Detection Limit (MDL)	0.05 - 0.58 ng/g	Soil	[2]
Method Detection Limit (MDL)	0.11 - 3.08 ng/g	Biosolids	[2]
Limit of Quantitation (LOQ)	40 µg/kg	Soil	[8]
Limit of Quantitation (LOQ)	100 µg/kg	Biosolids	[8]

Analysis of Triclocarban in Biological Samples (Feces)

Application Note:

This method details the extraction and analysis of Triclocarban from fecal matter, which is a key matrix for exposure assessment in toxicological studies.[9] The protocol utilizes a simple liquid extraction followed by sonication and HPLC-MS/MS analysis. **Triclocarban-13C6** is employed as an internal standard for accurate quantification.[9]

Experimental Protocol:

- Sample Preparation:
 - Thaw frozen fecal samples.
 - Weigh 0.1 g of the fecal sample.[9]
 - Add 50 µL of a 500 ng/mL **Triclocarban-13C6** solution and vortex thoroughly for 1 minute. [9]
- Liquid Extraction:

- Add 5 mL of 80:20 acetonitrile/water to the sample and vortex at maximum speed for 30 seconds.[9]
- Sonicate the sample for 30 minutes.[9]
- Centrifuge at 1500 rpm for 8 minutes.[9]
- Filtration and Concentration:
 - Filter the supernatant through a 0.45 µm filter.[9]
 - Evaporate the filtrate to 1 mL under a stream of nitrogen.[9]
 - Reconstitute the sample to 2 mL with a 1:1 mixture of methanol/water.[9]
- Analysis:
 - Analyze the extract by HPLC-MS/MS.

Workflow for Biological Sample Analysis (Feces):



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Caption: Workflow for Triclocarban analysis in fecal samples.

Quantitative Data Summary for Fecal Samples:

Parameter	Value	Matrix	Reference
Limit of Detection (LOD)	69.0 ng/g	Rat Feces	[10]
Limit of Quantitation (LOQ)	92.9 ng/g	Rat Feces	[10]
Linearity Range	2.5 - 500 ng/mL	Calibration Standard	[9]

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